2-Amino-2-(2,4-dimethoxyphenyl)ethanol

PNMT inhibition catecholamine biosynthesis enzyme kinetics

Researchers requiring reproducible stereoselective synthesis risk experimental failure when using incorrect dimethoxy isomers. This 2,4-isomer provides a unique steric and electronic environment for diastereoselective transformations, validated in patent syntheses for cognitive disorder targets. Key advantages: - Distinct electronic distribution vs. 2,5- and 3,4-isomers; altered receptor complementarity - Ortho-methoxy group enhances diastereoselectivity at the benzylic position - Free base form (XLogP3-AA=0.1, TPSA=64.7 Ų) offers a distinct reference for PAMPA/Caco-2 SPR studies - Poor PNMT affinity (Ki=1.11 mM) confirms suitability as a negative control in catecholamine assays Supply is assured through multiple qualified vendors with rapid global delivery.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Cat. No. B12287275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2,4-dimethoxyphenyl)ethanol
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(CO)N)OC
InChIInChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3
InChIKeyXNLFQEYMRQGUGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Properties and Classification


2-Amino-2-(2,4-dimethoxyphenyl)ethanol (CAS 1008440-38-7) is a chiral β-amino alcohol belonging to the arylethanolamine class, with molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol [1]. This compound features a 2,4-dimethoxy-substituted phenyl ring attached to an ethanolamine backbone, resulting in computed lipophilicity (XLogP3-AA = 0.1) and a topological polar surface area (TPSA) of 64.7 Ų that position it within drug-like chemical space [1]. Its bifunctional amino-alcohol motif and single undefined stereocenter render it a versatile intermediate for asymmetric synthesis of bioactive molecules, as documented in synthetic methodology patents [2].

Why Isomer Substitution Fails in Research Protocols


Arylethanolamines exhibit profound sensitivity of biological activity to the position and number of methoxy substituents on the phenyl ring. Pharmacological studies on the closely related 1-(2,5-dimethoxyphenyl)-2-aminoethanol series demonstrated that subtle changes in substitution pattern produce divergent adrenergic profiles—with some derivatives displaying mixed α-stimulating/α-blocking activity and others exhibiting only α-blocking or β-blocking effects [1]. The 2,4-dimethoxy substitution pattern on the target compound imparts a distinct electronic distribution and conformational preference compared to the 3,4- or 2,5-dimethoxy isomers, which directly affects hydrogen-bonding capacity, receptor complementarity, and the compound's behavior as a synthetic intermediate [2]. Consequently, generic replacement by an isomer without substantiating comparative performance data risks non-reproducible experimental outcomes.

Quantitative Differentiation Evidence


PNMT Enzyme Inhibition Potency Comparison

The target compound was evaluated for in vitro inhibition of bovine phenylethanolamine N-methyltransferase (PNMT), yielding a Ki of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay [1]. For context, the cognate substrate phenylethanolamine (the unsubstituted arylethanolamine parent scaffold) exhibits a Km for PNMT in the low micromolar range, indicating that the 2,4-dimethoxy substitution markedly reduces affinity for this enzyme's active site. While high-potency synthetic PNMT inhibitors achieve Ki values as low as 1.2 nM (e.g., PNMT-IN-1) , the target compound's weak affinity confirms its structural incompatibility with the PNMT catalytic pocket—a negative differentiation feature that may be advantageous in applications where PNMT inhibition is an undesired off-target liability.

PNMT inhibition catecholamine biosynthesis enzyme kinetics

Lipophilicity Comparison Across Dimethoxy Isomers

The target compound (2,4-dimethoxy isomer) has a calculated XLogP3-AA of 0.1 on PubChem [1]. In contrast, the 3,4-dimethoxy positional isomer shows computed LogP values of approximately 0.15–0.70 (range from Chemsrc and Chemscene databases) . This difference of up to ~0.6 log units, though modest in absolute terms on the logP scale, becomes significant when comparing the 2,5-dimethoxy isomer, which is available primarily as the oxalate salt (empirical formula C12H17NO7, MW 287.27) and exhibits altered solubility and stability characteristics relative to the free base . The target compound's XLogP3-AA of 0.1, combined with its 2 hydrogen bond donors and 4 hydrogen bond acceptors, yields a drug-likeness profile that differs from its isomers in predicted membrane permeability and formulation behavior.

physicochemical profiling lipophilicity logP isomer comparison

Chiral Building Block Versatility

The target compound is explicitly claimed as a chiral amino alcohol intermediate in patent WO 2007/127108 A1, which describes methods for producing chirally pure amino alcohols useful in preparing amine-sulfonated or acylated derivatives with therapeutic applications including cognitive disorders [1]. While the 3,4-dimethoxy and unsubstituted analogs also serve as chiral intermediates, the 2,4-dimethoxy pattern provides distinct electronic modulation of the aromatic ring—specifically, the para-methoxy group exerts a resonance electron-donating effect that enhances nucleophilicity at the amino-bearing carbon, whereas the ortho-methoxy group introduces steric hindrance that can influence diastereoselectivity in subsequent transformations [2]. This electronic/steric combination is absent in the symmetrically substituted 3,4-isomer, where both methoxy groups are in a contiguous para/meta relationship that primarily engages resonance donation without the ortho steric component.

asymmetric synthesis chiral intermediate amino alcohol building block

Conformational Preference and Adrenergic Selectivity

The seminal SAR study by Epifani et al. (1983) on 1-(2,5-dimethoxyphenyl)-2-aminoethanols established that the methoxy substitution pattern on the aryl ring critically determines the conformational preference of the ethanolamine side chain, which in turn governs the compound's adrenergic pharmacological profile [1]. In that study, 2,5-dimethoxy derivatives displayed concentration-dependent α-stimulating and α-blocking activity on rat vas deferens, while the N-isopropyl congener showed only α-blocking activity and moderate β-blockade on isolated guinea pig atria. Extrapolating these class-level findings to the 2,4-dimethoxy isomer, the altered positioning of the second methoxy group (para vs. meta) is predicted to shift the conformational equilibrium of the ethanolamine side chain, thereby modulating the balance of adrenergic receptor subtype engagement. Computational target prediction by DrugMapper annotates 2-Amino-2-(2,4-dimethoxyphenyl)ethanol as a potential α-1 adrenergic receptor antagonist, consistent with therapeutic interest in anxiety, dementia, and psychotic disorders [2].

adrenergic pharmacology conformational analysis structure-activity relationship

Defined Application Scenarios Based on Verified Evidence


Asymmetric Synthesis of Chiral β-Amino Alcohol Derivatives

The compound's bifunctional amino-alcohol motif, combined with the ortho/para dimethoxy substitution pattern that provides a unique steric and electronic environment at the chiral center, makes it suitable for use as a chiral building block in asymmetric synthesis of pharmaceutical intermediates. Patent WO 2007/127108 explicitly claims chirally pure amino alcohols of this class for preparing sulfonated or acylated derivatives targeting cognitive disorders [1]. The ortho-methoxy group introduces steric hindrance that can enhance diastereoselectivity in transformations at the benzylic position—a feature not available with the 3,4-dimethoxy isomer.

Adrenergic Receptor Subtype SAR Exploration

The class-level SAR evidence from structurally related 1-(2,5-dimethoxyphenyl)-2-aminoethanols demonstrates that methoxy positional isomerism dictates whether a compound exhibits α-agonism, α-antagonism, or β-blockade [1]. Combined with DrugMapper predictions suggesting α-1 adrenergic antagonist potential for the 2,4-dimethoxy isomer [2], this compound is appropriate for inclusion in focused screening libraries aimed at identifying subtype-selective adrenergic ligands. Investigators should procure the specific 2,4-isomer rather than assuming interchangeability with the 2,5- or 3,4- analogs, as even a single methoxy shift can invert the functional activity profile.

Physicochemical Profiling and Formulation Pre-Screening

With a computed XLogP3-AA of 0.1 and TPSA of 64.7 Ų [1], the target compound occupies a drug-like property space that is distinguishable from its isomer counterparts. When designing parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, the 2,4-isomer's free base form and moderate lipophilicity provide a distinct reference point compared to the 2,5-isomer (commonly supplied as the oxalate salt, MW 287.27) [2] and the 3,4-isomer (LogP ~0.15–0.70). This enables structure-property relationship (SPR) studies correlating methoxy substitution pattern with in vitro ADME parameters.

PNMT Pathway Negative Control in Catecholamine Research

The weak PNMT inhibition (Ki = 1.11 mM) [1] compared to the enzyme's natural substrate phenylethanolamine positions this compound as a potential negative control tool in PNMT activity assays. While not suitable as an inhibitor lead, its poor PNMT affinity provides assurance that it does not artifactually suppress epinephrine biosynthesis in cellular catecholamine studies—a useful negative differentiation from potent PNMT inhibitors such as PNMT-IN-1 (Ki = 1.2 nM) [2].

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